Panduratin A: A Multi-Faceted Inhibitor of Cancer Cell Proliferation and Survival
Panduratin A: A Multi-Faceted Inhibitor of Cancer Cell Proliferation and Survival
A Technical Guide on the Molecular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panduratin A, a natural chalcone (B49325) isolated from the rhizomes of Boesenbergia pandurata (fingerroot), has emerged as a promising candidate in cancer chemoprevention and therapy. This document provides a comprehensive technical overview of the molecular mechanisms through which Panduratin A exerts its anticancer effects. Extensive in vitro and in vivo studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis across a range of cancer cell types. This guide synthesizes the current understanding of its mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Introduction
The search for novel, effective, and less toxic anticancer agents has led to the exploration of natural products with therapeutic potential. Panduratin A, a cyclohexenyl chalcone, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide delves into the core mechanisms by which Panduratin A combats cancer, focusing on its influence on apoptosis, cell cycle progression, and key signaling cascades that govern cancer cell proliferation and survival.
Cytotoxicity and Proliferation Inhibition
Panduratin A exhibits significant cytotoxic effects against a variety of cancer cell lines, often with a notable selectivity for cancer cells over normal cells.[3][4][5] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies, highlighting its efficacy in inhibiting cancer cell growth.
Quantitative Data: IC50 Values of Panduratin A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Colon Cancer | HT-29 | 28 | Not Specified | [6] |
| Breast Cancer | MCF-7 | 15 | 24 | [3] |
| MCF-7 | 11.5 | 48 | [3] | |
| T47D | 17.5 | 24 | [3] | |
| T47D | 14.5 | 48 | [3] | |
| Prostate Cancer | PC3 | 13.5 - 14 | Not Specified | [4] |
| DU145 | 13.5 - 14 | Not Specified | [4] | |
| Lung Cancer | A549 (wild-type EGFR) | 10.8 (4.4 µg/mL) | Not Specified | [7][8] |
| A549 (wild-type EGFR) | 6.03 µg/mL | Not Specified | [9][10] | |
| H1975 (mutant EGFR) | 5.58 µg/mL | Not Specified | [9][10] | |
| Pancreatic Cancer | PANC-1 | 1.6 | Not Specified | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.
Induction of Apoptosis: A Primary Mechanism of Action
A predominant mechanism by which Panduratin A eliminates cancer cells is through the induction of apoptosis, or programmed cell death. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptotic Pathway
Panduratin A has been shown to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it increases the Bax:Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[3][4] This, in turn, activates a cascade of caspases, the executioners of apoptosis.
-
Key Molecular Events:
Extrinsic Apoptotic Pathway
In some cancer cell types, such as prostate cancer cells, Panduratin A has been observed to upregulate death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL).[4][13] The engagement of these receptors by their respective ligands initiates a signaling cascade that activates caspase-8, which can then directly activate executioner caspases or cleave Bid to amplify the mitochondrial apoptotic signal.[3][4]
Signaling Pathway Diagram: Panduratin A-Induced Apoptosis
Caption: Panduratin A induces apoptosis via intrinsic and extrinsic pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, Panduratin A can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The exact phase of arrest appears to be cell-type dependent.
-
G0/G1 Arrest: In breast cancer cells (MCF-7), Panduratin A induces G0/G1 phase arrest.[3] This is accompanied by the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21WAF1/Cip1 and p27Kip1, and the downregulation of cyclin D1 and CDK4.[3][14]
-
G2/M Arrest: In androgen-independent prostate cancer cells (PC3 and DU145) and non-small cell lung cancer cells (A549), Panduratin A causes a G2/M phase arrest.[4][7][13] This is associated with the induction of p21WAF1/Cip1 and p27Kip1, and a decrease in the levels of CDKs 2, 4, and 6, and cyclins D1 and E.[4][15]
Signaling Pathway Diagram: Panduratin A-Induced Cell Cycle Arrest
References
- 1. mdpi.com [mdpi.com]
- 2. inajcc.com [inajcc.com]
- 3. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and cell cycle arrest by a chalcone panduratin A isolated from Kaempferia pandurata in androgen-independent human prostate cancer cells PC3 and DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Panduratin A, a Possible Inhibitor in Metastasized A549 Cells through Inhibition of NF-Kappa B Translocation and Chemoinvasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by Panduratin A isolated from Kaempferia pandurata in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Panduratin A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation | MDPI [mdpi.com]
- 8. Panduratin A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Panduratin A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 12. Panduratin A, a possible inhibitor in metastasized A549 cells through inhibition of NF-kappa B translocation and chemoinvasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 15. academic.oup.com [academic.oup.com]
